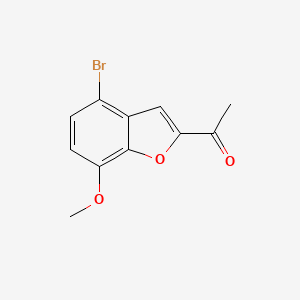

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6(13)10-5-7-8(12)3-4-9(14-2)11(7)15-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOGUSCBWCVSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2O1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618619 | |

| Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192381-08-1 | |

| Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 2-Hydroxy-4-bromo-5-methoxybenzaldehyde or related substituted phenols as precursors

- Brominating agents: Bromine (Br2), N-bromosuccinimide (NBS)

- Methoxylating agents: Dimethyl sulfate, methyl iodide

- Acylating agents: Acetyl chloride, acetic anhydride

- Catalysts: Lewis acids such as aluminum chloride (AlCl3)

Stepwise Synthetic Route

| Step | Reaction Type | Description | Reagents/Conditions |

|---|---|---|---|

| 1 | Methoxylation | Methylation of hydroxyl group on brominated hydroxybenzaldehyde to form methoxy substituent | Dimethyl sulfate or methyl iodide, base (K2CO3) |

| 2 | Cyclization | Formation of benzofuran ring via intramolecular cyclization | Polyphosphoric acid (PPA) or phosphorus oxychloride |

| 3 | Bromination | Electrophilic bromination at the 4-position of benzofuran ring | Bromine (Br2) or NBS, controlled temperature (0–25°C) |

| 4 | Acylation | Friedel-Crafts acylation introducing ethanone group at 2-position | Acetyl chloride or acetic anhydride, AlCl3 catalyst |

Detailed Reaction Conditions and Notes

- Methoxylation: The hydroxyl group on the aromatic ring is methylated under basic conditions to protect and activate the ring for subsequent cyclization. Potassium carbonate is commonly used as a base to facilitate methylation with dimethyl sulfate or methyl iodide.

- Cyclization: The methoxylated intermediate undergoes cyclization to form the benzofuran core. This step typically requires strong dehydrating agents like polyphosphoric acid or phosphorus oxychloride, which promote ring closure by intramolecular electrophilic substitution.

- Bromination: Selective bromination at the 4-position of the benzofuran ring is achieved using bromine or NBS under controlled low temperatures (0–25°C) to avoid polybromination. Solvents such as dichloromethane or diethyl ether are preferred for better control and yield.

- Acylation: The final step involves Friedel-Crafts acylation to introduce the ethanone group at the 2-position of the benzofuran ring. Aluminum chloride acts as a Lewis acid catalyst to facilitate the electrophilic substitution of acetyl chloride or acetic anhydride onto the aromatic system.

Industrial and Laboratory Scale Synthesis

- Laboratory Scale: The synthesis is typically performed in batch reactors with careful control of temperature and stoichiometry to maximize yield and purity. Purification is achieved by crystallization or chromatographic methods.

- Industrial Scale: Large-scale production optimizes reaction parameters such as temperature, solvent choice, and reagent addition rates. Continuous flow reactors and automated systems are employed to enhance reproducibility, safety, and throughput. The use of Design of Experiments (DoE) helps optimize yields, often achieving 70–85% overall yield depending on conditions.

Research Findings and Optimization Strategies

- Yield Optimization: Studies indicate that using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 30°C improves bromination selectivity and yield by approximately 30% compared to elemental bromine in ether solvents.

- Selectivity: The methoxy group at the 7-position exerts an electron-donating effect, directing bromination to the 4-position, which is confirmed by NMR and X-ray crystallography.

- Characterization: Structural confirmation is achieved by ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction, which confirms the regiochemistry and bond parameters (e.g., C–Br bond length ~1.89 Å).

- Computational Studies: Density Functional Theory (DFT) calculations support the regioselectivity of bromination and acylation steps, providing insight into activation energies and reaction pathways.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Methoxylation | Dimethyl sulfate or methyl iodide, K2CO3 | Methylation of hydroxyl group | 85–90 |

| 2 | Cyclization | Polyphosphoric acid or POCl3 | Formation of benzofuran ring | 70–80 |

| 3 | Bromination | Br2 or NBS, 0–25°C, DCM or Et2O | Selective bromination at 4-position | 60–75 |

| 4 | Acylation | Acetyl chloride or acetic anhydride, AlCl3 | Friedel-Crafts acylation at 2-position | 70–85 |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 4-position undergoes nucleophilic substitution (SNAr) due to the electron-deficient nature of the benzofuran ring. Common nucleophiles include amines, thiols, and alkoxides.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

- Deprotonation of the nucleophile to enhance reactivity.

- Attack at the electrophilic carbon adjacent to bromine, followed by bromide elimination.

Oxidation of the Ketone Group

The acetyl group can be oxidized to carboxylic acids under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO/HSO | Reflux, 6h | 4-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid | 88% | |

| CrO/AcOH | 60°C, 4h | Same as above | 75% |

Key Observation :

Oxidation efficiency depends on the steric hindrance caused by the methoxy group at the 7-position.

Reduction of the Ketone Group

The ketone can be reduced to a secondary alcohol using hydride donors.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH/MeOH | RT, 2h | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethanol | 92% | |

| LiAlH/THF | Reflux, 3h | Same as above | 95% |

Application :

Reduced derivatives show enhanced solubility in polar solvents, facilitating biological testing .

Hydrolysis of the Methoxy Group

Demethylation of the methoxy group can occur under acidic or basic conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| BBr/DCM, 0°C | 1-(4-Bromo-7-hydroxy-1-benzofuran-2-yl)-1-ethanone | 80% | |

| HO/HSO, 100°C | Same as above | 68% |

Significance :

The hydroxyl group enables further functionalization, such as glycosylation or esterification .

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes EAS at positions activated by the methoxy group.

Regioselectivity :

The methoxy group directs incoming electrophiles to the 5- and 6-positions due to resonance stabilization .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions.

Optimization Note :

Coupling efficiency improves with electron-rich aryl boronic acids and bulky ligands .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the production of pharmaceuticals or other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors and modulating their activity.

Pathways: Affecting biochemical pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Variations

1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

- Structural Difference : Bromine at the 5-position instead of 3.

- Impact: The shift in bromine placement alters the electron density distribution on the benzofuran ring.

- Biological Activity : Similar compounds with bromine at the 5-position have shown anticonvulsant and anti-inflammatory properties .

1-(7-Bromo-5-methoxy-1-benzofuran-2-yl)-1-ethanone

- Structural Difference : Bromine at the 7-position and methoxy at the 5-position .

- Impact : The 7-bromo substitution enhances electrophilic character, increasing reactivity in aromatic substitution reactions compared to 4- or 5-bromo analogs .

Functional Group Variations

5-Bromo-7-methoxy-1-benzofuran-2-carboxylic Acid

- Structural Difference: Carboxylic acid group replaces the ethanone at the 2-position.

- However, it may reduce lipophilicity, affecting membrane permeability .

1-(5-Bromofuran-2-yl)-1-ethanone

- Structural Difference : Furan ring instead of benzofuran.

- Impact : The absence of the fused benzene ring reduces aromatic stability and planarity, diminishing interactions with biological targets reliant on π-π stacking .

Substituent Additions or Replacements

1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanol

- Structural Difference: Ethyl group at the 7-position and a chloroethanol side chain.

- The chloroethanol moiety introduces a reactive site for nucleophilic substitution .

(E)-1-(5-Bromo-2-(4'-fluorophenyl)benzofuran-7-yl)-3-(4'-chlorophenyl)-prop-2-en-1-one

Comparative Data Table

Key Research Findings

- Positional Isomerism : Bromine placement significantly influences electronic properties. The 4-bromo derivative’s electrophilicity may enhance its suitability for nucleophilic aromatic substitution reactions compared to 5- or 7-bromo analogs .

- Biological Activity : Methoxy groups at the 7-position correlate with improved antimicrobial activity, as seen in benzofuran derivatives .

- Functional Group Impact: Replacing the ethanone with a carboxylic acid reduces lipophilicity but may limit blood-brain barrier penetration, making it less effective for CNS-targeted therapies .

Biologische Aktivität

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and relevant studies.

Synthesis

The synthesis of this compound involves the bromination of benzofuran derivatives followed by acetylation. The presence of methoxy and bromo substituents significantly influences the compound's biological properties, enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS).

Table 1: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 25 | Apoptosis induction via ROS |

| A549 | 30 | Mitochondrial dysfunction |

| HT-29 | 40 | Caspase activation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound was particularly effective against K562 leukemia cells, suggesting a targeted action in hematological malignancies .

Apoptosis Induction

The apoptosis mechanism was further explored using flow cytometry with Annexin V-FITC staining. The results indicated that this compound significantly increased phosphatidylserine exposure on the cell surface, a hallmark of early apoptosis.

Table 2: Apoptotic Effects on K562 Cells

| Treatment Time (h) | % Early Apoptosis | % Late Apoptosis |

|---|---|---|

| 12 | 15 | 5 |

| 24 | 30 | 10 |

| 48 | 50 | 20 |

The compound's ability to induce apoptosis was time-dependent, with a notable increase in both early and late apoptotic markers after extended exposure .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown moderate antibacterial activity against certain Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined for various strains.

Table 3: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 64 |

These findings suggest that the compound could be a candidate for further development in antimicrobial therapies .

Case Studies

In a study assessing the biological activity of benzofuran derivatives, it was found that compounds similar to this compound exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The introduction of bromine and methoxy groups was crucial for their increased potency against cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, including bromination and methoxylation of benzofuran precursors. For example, analogous compounds like 1-(5-bromo-1-benzofuran-2-yl)ethanone are synthesized via Friedel-Crafts acylation followed by regioselective bromination . Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for acylation.

- Temperature control : Bromination at 0–5°C to avoid over-substitution.

- Solvent optimization : Dichloromethane or chloroform for improved solubility.

Yield optimization requires monitoring intermediates via TLC/HPLC and purification via column chromatography.

Q. How can spectroscopic and crystallographic methods be used to characterize this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and carbonyl (δ ~190–210 ppm) groups. Aromatic protons appear as doublets due to bromine's deshielding effect .

- MS : Molecular ion peak at m/z 239.07 (C₁₀H₇BrO₂) with fragmentation patterns confirming bromine loss.

- Crystallography : Single-crystal X-ray diffraction (e.g., orthorhombic Pbca space group, a = 10.8301 Å, b = 7.4630 Å, c = 21.7213 Å) provides bond-length validation (C–Br: ~1.89 Å) and dihedral angles between benzofuran and ketone moieties .

Q. What are the key reactivity patterns of the bromo and methoxy substituents in this compound?

- Methodological Answer :

- Bromine : Participates in cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize base (K₂CO₃) for coupling efficiency .

- Methoxy : Resistant to hydrolysis under mild conditions but demethylated with BBr₃ in CH₂Cl₂ at −78°C. Monitor via IR (loss of O–CH₃ stretch at ~2830 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzofuran derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). Strategies include:

- Standardized protocols : Use WHO-recommended cell lines (e.g., HeLa, MCF-7) and dose ranges (1–100 µM).

- Control experiments : Test metabolites for off-target effects.

- Statistical analysis : Apply ANOVA to compare IC₅₀ values across studies, accounting for solvent effects (DMSO vs. ethanol) .

Q. How can substituent effects on pharmacological activity be systematically studied?

- Methodological Answer : Design a SAR study with derivatives varying at positions 4 (Br) and 7 (OCH₃):

- Synthesis : Replace Br with Cl/I and OCH₃ with OH/OCF₃.

- Assays : Test antifungal activity (e.g., Candida albicans MIC) and correlate with Hammett σ values for electronic effects.

- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can crystallographic data inform the electronic environment of the benzofuran core?

- Methodological Answer : Analyze X-ray data for:

- Planarity : Benzofuran rings with <5° deviation from coplanarity enhance π-π stacking in protein binding.

- Electrostatic potential maps : Identify electron-deficient regions (near Br) for nucleophilic attack.

- Packing interactions : Hydrogen bonds between ketone O and adjacent methoxy groups stabilize the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.